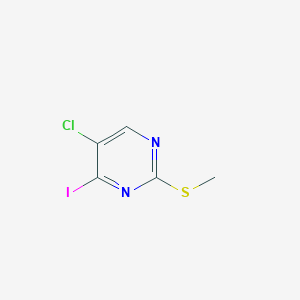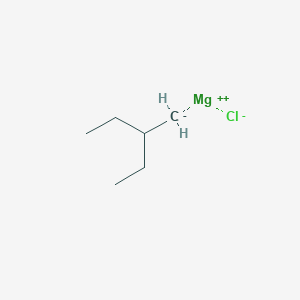
4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole (BCMTI) is a small molecule that has been studied in recent years for its potential applications in scientific research. BCMTI is a heterocyclic compound, containing both a nitrogen and a sulfur atom, and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole is still not fully understood. However, it is believed that this compound binds to COX-2, inhibiting its activity and thus reducing inflammation and pain. In addition, this compound has also been found to bind to certain types of cancer cells, inhibiting their growth and proliferation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, this compound has been found to inhibit the activity of COX-2, thus reducing inflammation and pain. In addition, this compound has also been found to possess anti-cancer properties, by inhibiting the growth of certain types of cancer cells. This compound has also been found to have anti-bacterial properties, by inhibiting the growth of certain types of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole in laboratory experiments is its relatively low cost and ease of synthesis. In addition, this compound is also relatively stable and can be stored for a long period of time. However, there are also some limitations associated with using this compound in laboratory experiments. For example, this compound is not very soluble in water, meaning that it must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide. In addition, this compound is also not very stable in the presence of light, meaning that it must be stored in the dark.
Direcciones Futuras
There are a number of potential future directions for research on 4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole. For example, further research could be conducted to better understand the mechanism of action of this compound and its effects on various biological systems. In addition, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use as an anti-cancer agent. Finally, further research could also be conducted to explore the potential side effects of this compound and its potential interactions with other drugs.
Métodos De Síntesis
4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole has been synthesized from a variety of starting materials, including 4-bromo-5-chloro-6-methyl-1-tetrahydropyran-2-one and 1-chloro-2-methyl-3-nitrobenzene. The reaction of these two starting materials is carried out in the presence of a base, such as sodium hydroxide, and a catalyst to form this compound. The reaction is carried out at room temperature and is generally complete in one hour.
Aplicaciones Científicas De Investigación
4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole has been studied for its potential applications in scientific research, particularly in the field of drug discovery and development. This compound has been found to possess a variety of biochemical and physiological effects, such as inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, this compound has also been found to possess anti-cancer properties, by inhibiting the growth of certain types of cancer cells.
Propiedades
IUPAC Name |
4-bromo-5-chloro-6-methyl-1-(oxan-2-yl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O/c1-8-6-10-9(12(14)13(8)15)7-16-17(10)11-4-2-3-5-18-11/h6-7,11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJXVSLVWFNANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2C3CCCCO3)C(=C1Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)
![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)





![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)

